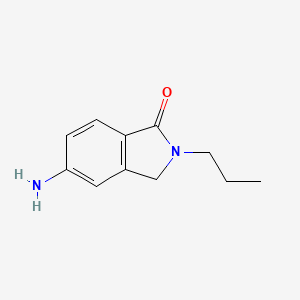
5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an isoindoline core with an amino group at the 5-position and a propyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of N-substituted phthalimides with appropriate amines under acidic or basic conditions. Another method includes the reduction of isoindoline-1,3-dione derivatives followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using phthalic anhydride and primary amines. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-ethyl-2,3-dihydro-1h-isoindol-1-one
- 5-amino-2-methyl-2,3-dihydro-1h-isoindol-1-one
- 5-amino-2-butyl-2,3-dihydro-1h-isoindol-1-one
Uniqueness
5-amino-2-propyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-amino-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Clave InChI |
LADRBNSQMHZFAB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=C(C1=O)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


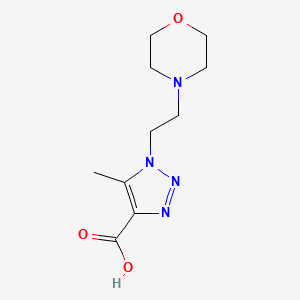
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

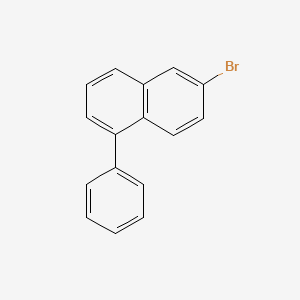

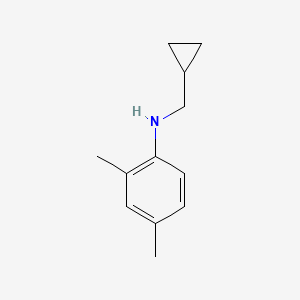
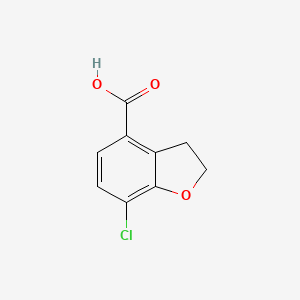
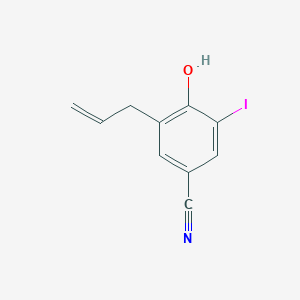
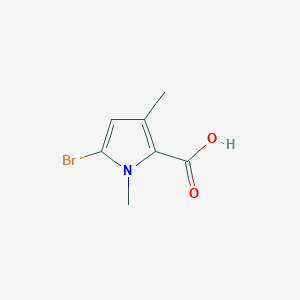

![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
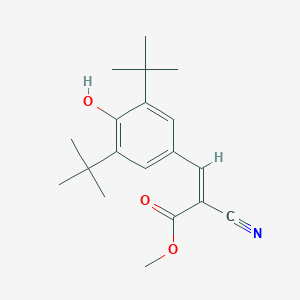
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

